molecular formula C10H11BrO2 B1323162 1-(4-(2-Bromoethoxy)phenyl)ethanone CAS No. 55368-24-6

1-(4-(2-Bromoethoxy)phenyl)ethanone

Cat. No.: B1323162
CAS No.: 55368-24-6
M. Wt: 243.1 g/mol
InChI Key: QRVRYBJTVILKOK-UHFFFAOYSA-N
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Description

1-(4-(2-Bromoethoxy)phenyl)ethanone is a brominated aromatic ketone characterized by a 2-bromoethoxy substituent at the para position of the phenyl ring attached to an ethanone moiety. The bromoethoxy group is a key functional site, enabling nucleophilic substitution reactions, which are critical in synthetic chemistry for constructing complex molecules (e.g., pharmaceuticals or agrochemicals) .

Properties

IUPAC Name

1-[4-(2-bromoethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVRYBJTVILKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634176
Record name 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55368-24-6
Record name 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethoxy)phenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically takes place in a solvent like acetone under reflux conditions. The general reaction scheme is as follows:

4-Hydroxyacetophenone+2-BromoethanolK2CO3,AcetoneThis compound\text{4-Hydroxyacetophenone} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} 4-Hydroxyacetophenone+2-BromoethanolK2​CO3​,Acetone​this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Bromoethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl ethanones.

    Oxidation: Products include phenylacetic acids.

    Reduction: Products include phenylethanols.

Scientific Research Applications

1-(4-(2-Bromoethoxy)phenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(2-Bromoethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ethanone group can undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent-Based Classification

Ethanone derivatives are classified by substituent type, which dictates their reactivity and applications. Below is a comparative analysis:

Halogen-Substituted Ethanones
  • 1-(4-Bromophenyl)ethanone (): Structure: Bromine at the para position. Physical Properties: Oil; TLC Rf = 0.53 (EtOAc/hexanes 1:4); Ionization Energy (IE) = 9.0–9.55 eV . Reactivity: Bromine acts as a leaving group in SN2 reactions. Used in Suzuki couplings or Ullmann reactions for biaryl synthesis. Applications: Intermediate in synthesizing antiproliferative agents (e.g., sulfonylpiperazine derivatives) .
  • 1-(4-Bromo-2-fluorophenyl)ethanone (): Structure: Bromine and fluorine at adjacent positions. Reactivity: Enhanced electrophilicity due to electron-withdrawing fluorine. Used in fluorinated drug candidates.
Alkoxy-Substituted Ethanones
  • 1-(4-Methoxyphenyl)ethanone (): Structure: Methoxy group at the para position. Physical Properties: Oil; TLC Rf = 0.43 (EtOAc/hexanes 1:9); NMR δ 2.52 (s, CH3), 3.81 (s, OCH3) . Reactivity: Methoxy stabilizes aromatic rings via resonance, reducing electrophilic substitution rates.
  • 1-(4-Ethoxy-3-methoxyphenyl)ethanone (): Structure: Ethoxy and methoxy groups on the phenyl ring. Applications: Precursor to Model Compound A (antioxidant or polymer intermediate) via nucleophilic substitution with phenols .
Sulfonylpiperazine Derivatives
  • 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (): Physical Properties: White solid, mp 131–134°C. Bioactivity: Exhibits antiproliferative activity against cancer cell lines. Sulfonyl groups enhance solubility and target binding .

Physicochemical and Spectral Data Comparison

Compound Name Substituent(s) Physical State TLC Rf Melting Point (°C) Key NMR Signals (δ, CDCl3)
1-(4-Bromophenyl)ethanone 4-Bromo Oil 0.53 2.56 (s, CH3), 7.57–7.78 (Ar-H)
1-(4-Methoxyphenyl)ethanone 4-Methoxy Oil 0.43 2.52 (s, CH3), 3.81 (s, OCH3)
1-(4-Ethoxy-3-methoxyphenyl)ethanone 4-Ethoxy, 3-Methoxy Solid Recrystallized – (Used in Model Compound A)
7e () Sulfonylpiperazine, Tetrazole White solid 131–134 – (Characterized by MS, IR)

Biological Activity

1-(4-(2-Bromoethoxy)phenyl)ethanone, a compound with the CAS number 55368-24-6, is a derivative of phenyl ethanone that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoethoxyphenol with acetyl chloride or an equivalent acetylating agent. The reaction can be facilitated under basic conditions to yield the desired compound effectively. The following table summarizes key synthetic details:

Reactants Conditions Yield
4-Bromoethoxyphenol + Acetyl chlorideBasic medium, reflux70-80%

Anticancer Properties

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting proliferation and inducing apoptosis in lung cancer cells (A549, H358, and H838). The mechanism involves modulation of cell cycle regulators and apoptosis-related proteins.

  • Case Study: Lung Cancer Cells
    • Cell Lines : A549, H358, H838
    • Effects : Decreased cell viability and induced apoptosis.
    • Mechanism : Inhibition of Bcl-2 expression and activation of caspase pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

  • Case Study: Antimicrobial Testing
    • Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
    • Results : Inhibition zones observed in agar diffusion tests.
    • Mechanism : Disruption of bacterial cell wall integrity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the bromine substituent or the ethoxy group can significantly influence its potency and selectivity.

Modification Effect on Activity
Removal of BromineDecreased anticancer activity
Alteration of Ethoxy GroupEnhanced antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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